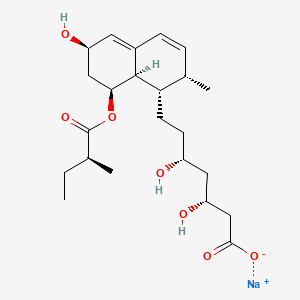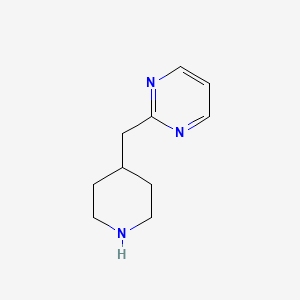
3-(3-Bromophenyl)-1,1-diethylurea
Vue d'ensemble
Description
Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used to determine the compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and conditions required for each reaction .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties, such as its melting point, boiling point, and solubility, as well as its chemical properties, such as its reactivity and stability .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Liao et al. (2022) focused on the synthesis and characterization of a similar compound, using spectroscopic methods like NMR, HRMS, and FT-IR. They optimized the crystal structure using density functional theory (DFT) and compared it with the structure determined by X-ray single-crystal diffraction (Liao et al., 2022).
Molecular Structure Analysis
- The molecular structure of compounds like 3-(3-Bromophenyl)-1,1-diethylurea can be elucidated through spectroscopic techniques. For example, the research by Kang et al. (2015) on metobromuron, a phenylurea herbicide, used N-H and C-H bonds to form chains in the crystal structure, highlighting the importance of these interactions in the molecular architecture (Kang et al., 2015).
Crystallography and Reactivity Studies
- Research by Potkin et al. (2007) investigated reactions of bromophenyl compounds with nucleophilic reagents, demonstrating the chemical reactivity and potential applications of such compounds in organic synthesis (Potkin et al., 2007).
Supramolecular Self-Assembly
- Studies by Świergiel and Jadżyn (2016) have explored the formation of supramolecular structures in diethylureas, which is relevant for understanding how this compound might behave in different environments (Świergiel & Jadżyn, 2016).
Organocatalysis
- Zhao et al. (2018) demonstrated the use of a simple 1,3-diethylurea in catalyzing arylations of unactivated aromatic C-H bonds, indicating the potential of similar compounds in organocatalytic applications (Zhao et al., 2018).
Molecular Docking and Drug Development
- Menon et al. (2018) synthesized and characterized a novel thiourea derivative, including docking studies for potential drug development applications. This highlights the role of similar compounds in pharmaceutical research (Menon et al., 2018).
Antimicrobial and Antifungal Activities
- Tahir et al. (2015) and Buchta et al. (2004) investigated the DNA-binding studies, biological activities, and antifungal effects of thiourea derivatives, showing the potential of bromophenyl compounds in medicinal chemistry (Tahir et al., 2015); (Buchta et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-14(4-2)11(15)13-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGNBNUDGGWLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)
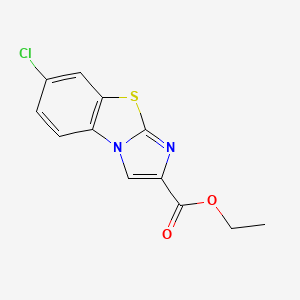
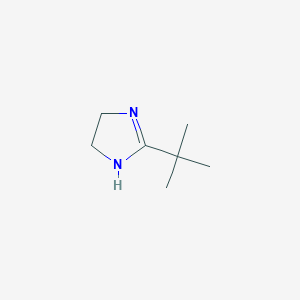

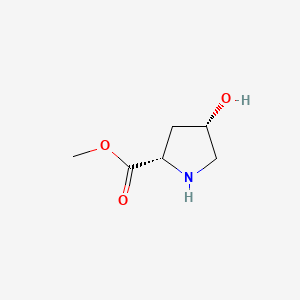

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)
